molecular formula C8H10ClN3 B1592596 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 939986-64-8

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1592596
CAS RN: 939986-64-8
M. Wt: 183.64 g/mol
InChI Key: DJVYVHPCLCIYDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

4C6P is involved in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed under certain conditions, involving nucleophilic substitution on trichloropyrimidines with pyrrolidin-1-yl pyridine or similar heteroaromatics.


Molecular Structure Analysis

The molecular formula of 4C6P is C8H10ClN3 . It is a heterocyclic compound composed of a pyrimidine ring and a pyrrolidine ring. The InChI Key for 4C6P is DJVYVHPCLCIYDY-UHFFFAOYSA-N .


Chemical Reactions Analysis

4C6P has been used in a variety of scientific research applications due to its unique structure, which provides a platform for various chemical modifications. It is involved in the synthesis and characterization of stable betainic pyrimidinaminides.


Physical And Chemical Properties Analysis

4C6P is a powder at room temperature . It has a molecular weight of 183.64 and a melting point of 96-98°C .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a component of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine, is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

4C6P may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVYVHPCLCIYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624601
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

CAS RN

939986-64-8
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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